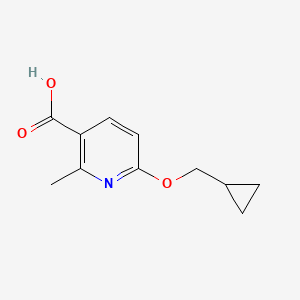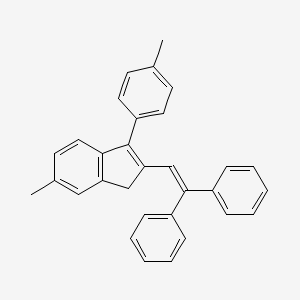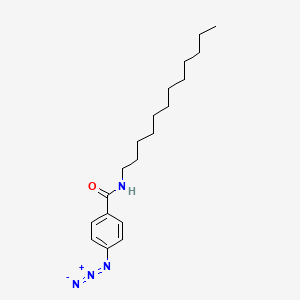
C7H7F3N4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C7H7F3N4S is a trifluoromethyl-substituted aromatic compound containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C7H7F3N4S typically involves the introduction of trifluoromethyl groups into an aromatic ring, followed by the incorporation of nitrogen and sulfur atoms. One common method involves the reaction of a trifluoromethyl-substituted aromatic compound with a nitrogen-containing reagent under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
C7H7F3N4S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
C7H7F3N4S: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of C7H7F3N4S involves its interaction with molecular targets, such as enzymes or receptors, through its trifluoromethyl, nitrogen, and sulfur groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
C7H7F3N4S: can be compared with other trifluoromethyl-substituted aromatic compounds, such as:
C7H7F3N4O: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
The uniqueness of This compound lies in its specific combination of trifluoromethyl, nitrogen, and sulfur atoms, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H7F3N4S |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3-propan-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H7F3N4S/c1-3(2)4-11-12-6-14(4)13-5(15-6)7(8,9)10/h3H,1-2H3 |
Clé InChI |
AWZPGCKLVPYOKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C2N1N=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)


![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)





![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

